6-Chloro-3,5-dioxohexanoic acid

Biocatalysis Enantioselective reduction Statin side-chain synthesis

6-Chloro-3,5-dioxohexanoic acid (CAS 587855-02-5) is a chlorinated β,δ-diketo monocarboxylic acid belonging to the 6-substituted 3,5-dioxohexanoate scaffold class. With molecular formula C₆H₇ClO₄ and molecular weight 178.57 g/mol, it bears a terminal chloro substituent at C6 and two keto groups at C3 and C5, distinguishing it from the unsubstituted parent triacetic acid (3,5-dioxohexanoic acid).

Molecular Formula C6H7ClO4
Molecular Weight 178.57 g/mol
CAS No. 587855-02-5
Cat. No. B12590304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3,5-dioxohexanoic acid
CAS587855-02-5
Molecular FormulaC6H7ClO4
Molecular Weight178.57 g/mol
Structural Identifiers
SMILESC(C(=O)CC(=O)O)C(=O)CCl
InChIInChI=1S/C6H7ClO4/c7-3-5(9)1-4(8)2-6(10)11/h1-3H2,(H,10,11)
InChIKeyGMDCPEHCZUWELI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-3,5-dioxohexanoic acid (CAS 587855-02-5): Procurement-Relevant Identity and Scaffold Profile


6-Chloro-3,5-dioxohexanoic acid (CAS 587855-02-5) is a chlorinated β,δ-diketo monocarboxylic acid belonging to the 6-substituted 3,5-dioxohexanoate scaffold class [1]. With molecular formula C₆H₇ClO₄ and molecular weight 178.57 g/mol, it bears a terminal chloro substituent at C6 and two keto groups at C3 and C5, distinguishing it from the unsubstituted parent triacetic acid (3,5-dioxohexanoic acid) [1]. In research and industrial procurement, this compound is valued primarily as the direct synthetic precursor to its tert-butyl ester (tert-butyl 6-chloro-3,5-dioxohexanoate, CAS 276249-18-4), which serves as the actual substrate in enantioselective biocatalytic reductions en route to chiral statin side-chain building blocks [2].

Why 6-Substituted 3,5-Dioxohexanoates Cannot Be Interchanged in Biocatalytic and Synthetic Procurement


The 6-position substituent on the 3,5-dioxohexanoate scaffold exerts a profound influence on enantioselectivity, biocatalytic efficiency, and downstream synthetic utility that renders simple analog substitution scientifically unsound. Direct head-to-head enzymatic reduction data demonstrate that replacing the 6-chloro group with bromo, hydroxy, or hydrogen produces step-change differences in enantiomeric excess, with the chloro derivative achieving >99.5% ee versus 91% ee for the bromo analog under identical conditions [1]. Moreover, the chloro substituent uniquely enables subsequent nucleophilic displacement chemistry (cyanide addition, Julia–Kocienski olefination) required for statin side-chain chain elongation, while the bromo analog exhibits inferior reactivity profiles and the hydroxy analog requires additional protection/deprotection steps [1]. The evidence below establishes that the 6-chloro congener is not merely one option among equals but occupies a distinct performance niche verified by quantitative comparative data.

6-Chloro-3,5-dioxohexanoic acid: Comparative Quantitative Evidence for Differentiated Procurement


Enantioselectivity Head-to-Head: Chloro vs. Bromo vs. Hydroxy 6-Substituted Dioxohexanoates Under Identical LBADH Reduction

In a direct head-to-head study, three 6-substituted tert-butyl 3,5-dioxohexanoates were reduced by alcohol dehydrogenase from Lactobacillus brevis (LBADH) under identical conditions. The 6-chloro derivative yielded the (5S)-5-hydroxy-3-oxo product with >99.5% enantiomeric excess (ee). By contrast, the 6-bromo derivative achieved only 91% ee, and the 6-hydroxy derivative gave 98.4% ee [1]. This represents an enantioselectivity advantage of ≥8.5 percentage points over the 6-bromo congener and ≥1.1 percentage points over the 6-hydroxy congener. The near-perfect enantioselectivity (>99.5% ee) eliminates the need for chiral chromatographic separation or recrystallization that would be obligatory with the bromo analog's 91% ee product, directly reducing downstream purification costs and yield losses [1].

Biocatalysis Enantioselective reduction Statin side-chain synthesis Alcohol dehydrogenase

Engineered Biocatalyst Specific Activity: 42-Fold Improvement of LkTADH Over Wild-Type LkADH Toward the 6-Chloro Substrate

The tetrad mutant of Lactobacillus kefir alcohol dehydrogenase (LkTADH: A94T/F147L/L199H/A202L) exhibited a specific activity of 1.27 U/mg toward tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH). This represents a 3.7-fold improvement over Lactobacillus brevis ADH (LbADH, 0.34 U/mg) and a 42-fold improvement over wild-type LkADH (0.03 U/mg) [1]. The engineered enzyme's superior activity toward the 6-chloro substrate, combined with a fed-batch strategy to manage the substrate's poor aqueous stability, enabled a final substrate loading of 427 mM (100 g/L) and produced (S)-CHOH in 94% yield with 99.5% ee after 38 hours, achieving a space-time yield of 10.6 mmol/L/h and an NADP⁺ turnover number of 16,060 mol/mol—the highest values ever reported for this transformation [1].

Protein engineering Alcohol dehydrogenase Specific activity Biocatalytic efficiency

Process Productivity Metrics: Substrate Loading, Space-Time Yield, and Cofactor Turnover for the 6-Chloro Diketo Ester

Using the LkTADH mutant and an optimized fed-batch strategy that addressed the poor aqueous stability of CDOH, a final substrate concentration of 427 mM (100 g/L) was achieved, yielding (S)-CHOH in 94% isolated yield and 99.5% ee after 38 hours [1]. The space-time yield reached 10.6 mmol/L/h with an NADP⁺ turnover number of 16,060 mol product/mol cofactor—both representing the highest values reported for any β,δ-diketo ester reduction [1]. By comparison, earlier processes using wild-type LbADH with the same 6-chloro substrate achieved 72% yield at gram scale [2], while baker's yeast reduction gave only 50% yield with 90–94% ee [2]. A whole-cell Lactobacillus kefir process produced the dihydroxyhexanoate at 47.5% yield with >99% ee but at a lower space-time yield of 4.7 mmol/L/h [3].

Bioprocess engineering Fed-batch strategy Space-time yield Cofactor recycling

Regioselectivity and Downstream Synthetic Versatility: Complete C5-Selective Reduction Preserves the Chloro Handle for Chain Elongation

The 6-chloro-3,5-dioxohexanoate scaffold undergoes complete C5-regioselective reduction by LBADH and related alcohol dehydrogenases, leaving the C3 keto group intact for subsequent syn- or anti-selective borohydride reduction [1]. Critically, the terminal C6 chloro substituent serves as a synthetic handle for one-carbon homologation via cyanide displacement and for multi-carbon chain elongation via Julia–Kocienski olefination, providing direct access to established statine side-chain building blocks [2]. By contrast, the 6-bromo analog—though also reducible—suffers from inferior enantioselectivity (91% ee) [2], while the 6-hydroxy analog requires additional protection/deprotection sequences that add synthetic steps and reduce overall yield [2]. The 6-chloro scaffold has been explicitly validated in patent literature as the preferred precursor for rosuvastatin and atorvastatin synthesis via a two-step process from Meldrum's acid derivatives [3].

Regioselective reduction Nucleophilic displacement Chain elongation Statin synthesis

Substrate Aqueous Stability Defines Process Design Requirements: A Procurement-Relevant Differentiator

Tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) exhibits poor aqueous stability and partial substrate inhibition, two physicochemical characteristics that fundamentally dictate process design for biocatalytic reduction [1]. These properties are intrinsic to the chloro-diketo scaffold and distinguish it from the 6-hydroxy analog, which is more water-soluble but requires additional synthetic manipulation. The poor aqueous stability necessitated development of a fed-batch strategy maintaining low substrate concentration throughout the process, which ultimately enabled the record productivity metrics reported [1]. The unsubstituted tert-butyl 3,5-dioxohexanoate lacks the aqueous instability issue but also lacks the chloro handle for downstream chemistry [2]. For procurement, this means the 6-chloro compound must be sourced with appropriate purity and handled under conditions that minimize aqueous degradation prior to use, a requirement that informed vendors document and that differentiates it from more stable but synthetically limited analogs.

Aqueous stability Fed-batch processing Substrate inhibition Process engineering

6-Chloro-3,5-dioxohexanoic acid: Evidence-Backed Application Scenarios


Precursor for Atorvastatin and Rosuvastatin Chiral Side-Chain Synthesis via Chemoenzymatic Reduction

The 6-chloro scaffold, as its tert-butyl ester, is the established substrate for LBADH- or LkTADH-catalyzed enantioselective reduction to (S)-6-chloro-5-hydroxy-3-oxohexanoate, a pivotal chiral intermediate in the manufacture of atorvastatin (Lipitor®) and rosuvastatin (Crestor®) [1]. The >99.5% ee achievable with this substrate eliminates enantiomeric enrichment steps, and the chloro leaving group enables subsequent cyanide homologation to the statin side chain [1]. Industrial procurement of the free acid (CAS 587855-02-5) or its tert-butyl ester (CAS 276249-18-4) is driven by this validated synthetic route, which has been demonstrated at 100 g scale .

Stereochemical Library Synthesis: Access to All Four Stereoisomers of 6-Chloro-3,5-dihydroxyhexanoate

The 6-chloro-3,5-dioxohexanoate scaffold, through permutation of enzymatic (LBADH, baker's yeast) and chemical (syn/anti borohydride) reduction methods, provides access to all four stereoisomers of tert-butyl 6-chloro-3,5-dihydroxyhexanoate with ≥99.3% ee and diastereomeric ratio ≥205:1 [1]. This stereochemical versatility is unmatched by the bromo or hydroxy analogs, which lack equivalent data for all four stereoisomers, and makes the 6-chloro scaffold the preferred entry point for chiral 1,3-diol building block libraries used in natural product synthesis [1].

Biocatalyst Engineering Platform: Benchmark Substrate for Alcohol Dehydrogenase Directed Evolution

Tert-butyl 6-chloro-3,5-dioxohexanoate (CDOH) has become a benchmark substrate for alcohol dehydrogenase engineering campaigns. The 42-fold activity improvement of LkTADH over wild-type LkADH was achieved using CDOH as the screening substrate [1]. The compound's challenging properties (poor aqueous stability, substrate inhibition) make it an ideal testbed for developing fed-batch strategies and enzyme variants with enhanced robustness, positioning CDOH as a reference substrate for industrial biocatalysis research programs [1]. Procurement of the free acid for in-house esterification or direct purchase of the ester supports these enzyme engineering workflows.

Large-Scale Chemoenzymatic Manufacturing: 100 g Scale Diketo Ester Preparation and Reduction

A validated large-scale protocol exists for both the synthesis of tert-butyl 6-chloro-3,5-dioxohexanoate on a 100 g scale from Meldrum's acid derivatives and its subsequent enzymatic reduction using LBADH [1]. This protocol includes kinetic characterization, cofactor recycling optimization, and biphasic reaction medium implementation [1]. The documented scalability differentiates the 6-chloro substrate from analogs lacking equivalent large-scale process validation, providing procurement teams with confidence in technology transfer from gram to kilogram scale [1].

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